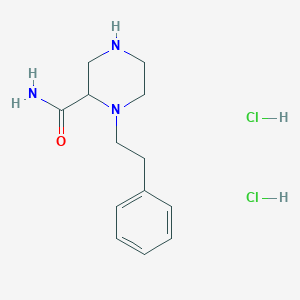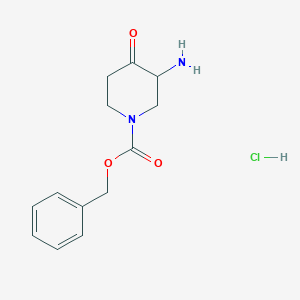![molecular formula C8H11N3 B1445604 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine CAS No. 1384429-80-4](/img/structure/B1445604.png)
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine
Overview
Description
“1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine” is a chemical compound with the molecular weight of 149.2 . It is also known by its IUPAC name, "2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine" .
Molecular Structure Analysis
The InChI code for “1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine” is "1S/C8H11N3/c1-3-7-8(10-4-1)11-6-2-5-9-7/h1,3-4,9H,2,5-6H2,(H,10,11)" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine” is a powder at room temperature . It has a molecular weight of 149.2 .
Scientific Research Applications
Synthesis of Pyrazolopyridines
The synthesis of pyrazolopyridines, which are closely related to 1H-pyrazolo[3,4-b]pyridines , involves the creation of compounds that have significant potential in medicinal chemistry. These compounds are structurally similar to the purine bases adenine and guanine, making them particularly interesting for drug design and discovery .
Biological Activity
1H-pyrazolo[3,4-b]pyridines: have been studied for their biological activity, particularly as kinase inhibitors. Their structural similarity to adenine and guanine allows them to interact with biological systems in ways that can be therapeutically beneficial .
Cytotoxic Activity
Compounds structurally related to 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine have been synthesized and tested for their cytotoxic activity against various cancer cell lines. For instance, certain benzodiazepines have shown promise in inhibiting the growth of tumor cells .
Pharmacophoric Conjugates
The synthesis of new pharmacophoric conjugates involves creating complex structures that can serve as the core for developing new drugs with potential biological activities. These conjugates are designed to interact with specific biological targets to achieve desired therapeutic effects .
Antimicrobial Properties
Benzodiazepines, which share a structural framework with 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine , have been explored for their antimicrobial properties. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of benzodiazepines are another area of interest. These effects make them valuable in the treatment of conditions that involve inflammation and pain, providing a basis for further exploration of related compounds .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have a broad spectrum of cytotoxic action against various cell lines .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its observed effects .
Result of Action
Similar compounds have been shown to have cytotoxic effects on various cell lines .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-10-7-2-5-9-6-8(7)11-4-1/h2,5-6,10-11H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBKSPNYLEUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NC=C2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)
![7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1445527.png)

![1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B1445530.png)


![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)

![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)

![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)

